molecular formula C18H12N4O4S2 B2660422 N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide CAS No. 898449-64-4

N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide

Cat. No.: B2660422
CAS No.: 898449-64-4
M. Wt: 412.44
InChI Key: VAEWZSLYFODMOV-UHFFFAOYSA-N
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Description

N-(5-(3-(Methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide is a heterocyclic compound featuring a benzo[b]thiophene core substituted with a nitro group at position 5 and a carboxamide linkage to a 1,3,4-oxadiazole ring. The oxadiazole moiety is further substituted with a 3-(methylthio)phenyl group.

Properties

IUPAC Name

N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O4S2/c1-27-13-4-2-3-10(8-13)17-20-21-18(26-17)19-16(23)15-9-11-7-12(22(24)25)5-6-14(11)28-15/h2-9H,1H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAEWZSLYFODMOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide typically involves multiple steps:

  • Formation of the Oxadiazole Ring: : This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).

  • Introduction of the Nitro Group: : Nitration of the benzo[b]thiophene ring is usually performed using a mixture of concentrated nitric acid and sulfuric acid.

  • Coupling Reactions: : The final coupling of the oxadiazole derivative with the nitrobenzo[b]thiophene carboxylic acid can be facilitated by using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro group can be reduced to an amine using reducing agents such as iron powder in acidic conditions or catalytic hydrogenation.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly on the thiophene ring, using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA.

    Reduction: Iron powder, catalytic hydrogenation.

    Substitution: Halogens (e.g., bromine), sulfonyl chlorides.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

Key Structural Features

FeatureDescription
Oxadiazole Ring Contributes to biological activity
Nitro Group Enhances lipophilicity and reactivity
Carboxamide Group Facilitates interactions with biological targets

Chemistry

In the realm of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to explore various chemical reactions and mechanisms. For instance, it can be utilized in the development of new synthetic pathways for heterocyclic compounds.

Enzyme Inhibition Studies

Research indicates that derivatives of this compound have been studied for their potential as enzyme inhibitors. For example, it may inhibit key enzymes involved in cancer cell proliferation and inflammatory processes.

Case Study: Anticancer Activity

A study demonstrated that derivatives of similar oxadiazole compounds exhibited significant anticancer properties by inhibiting specific kinases involved in cell cycle regulation. This suggests that N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide may have comparable effects.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. The following table summarizes its potential medicinal applications:

ApplicationDescription
Antimicrobial Activity Potential to inhibit bacterial growth
Anti-inflammatory May reduce inflammation in cellular models
Anticancer Properties Investigated for efficacy against various cancers

Industrial Applications

In the industrial sector, this compound can be utilized in developing new materials with enhanced stability and functionality. Its unique chemical properties make it suitable for applications in coatings and polymers.

Biological Pathways Affected

  • Enzyme Inhibition : Blocks substrate access to key enzymes.
  • Signal Transduction Interference : Disrupts pathways critical for cellular proliferation.

Mechanism of Action

The mechanism of action of N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets in cells. The nitro group can undergo bioreduction to form reactive intermediates that can damage DNA or proteins, leading to cell death. The oxadiazole and thiophene rings can interact with enzymes or receptors, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Comparison with Oxadiazole-Based Analogues

Activity Implications:

Oxadiazole derivatives are often explored for antimicrobial and anticancer activities. The methylthio group in the target compound could improve lipophilicity and membrane permeability compared to methoxy-substituted analogues .

Comparison with Thiazole-Based Carboxamides

Example Compounds ():

N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide :

  • Molecular Formula : C₁₆H₁₀F₃N₃O₄S₂.
  • Purity : 42% (crude), highlighting challenges in synthesizing trifluoromethyl-substituted derivatives .

N-(4-(3,5-Difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide :

  • Molecular Formula : C₁₄H₇F₂N₃O₃S₂.
  • Purity : 99.05%, achieved via optimized column chromatography .

Key Differences:

  • Heterocycle Core: Thiazole vs. oxadiazole.
  • Bioactivity : Thiazole-based nitrothiophene carboxamides in show narrow-spectrum antibacterial activity, suggesting the target oxadiazole derivative might require structural optimization for similar efficacy .

Comparison with Thiadiazole Derivatives

Example Compound ():

  • 5-(Methylthio)-N-phenyl-1,3,4-thiadiazole-2-carboxamide :
    • Synthesis : 93–97% yield via alkylation of thiadiazole intermediates.
    • Structure : Thiadiazole core with methylthio and phenyl groups.

Key Contrasts:

  • Synthetic Accessibility : Thiadiazoles in achieve higher yields compared to oxadiazole-thiophene conjugates, possibly due to fewer steric hindrances .

Structural and Functional Analysis Table

Compound Class Example Compound Molecular Formula Key Substituents Yield/Purity Reference
Oxadiazole-Benzo[b]thiophene N-(5-(3-(Methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide Not explicitly provided 3-(Methylthio)phenyl, nitrobenzo[b]thiophene Data unavailable
Oxadiazole-Thiophene N-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide C₁₅H₁₂N₄O₅S₂ 4-Methoxyphenyl, nitrothiophene Not reported
Thiazole-Thiophene N-(4-(3,5-Difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide C₁₄H₇F₂N₃O₃S₂ 3,5-Difluorophenyl, nitrothiophene 99.05%
Thiadiazole 5-(Methylthio)-N-phenyl-1,3,4-thiadiazole-2-carboxamide C₁₀H₉N₃OS₂ Methylthio, phenyl 93–97%

Biological Activity

N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound is characterized by the following structural components:

  • Oxadiazole ring : A five-membered ring containing two nitrogen atoms.
  • Methylthio group : A sulfur-containing substituent that may influence the compound's reactivity and biological activity.
  • Nitro group : Often associated with enhanced biological activity in various compounds.

The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, blocking substrate access and catalytic activity.
  • Signal Transduction Interference : It may disrupt various signal transduction pathways, affecting cellular responses.
  • DNA Interaction : Potential interference with DNA replication processes could also contribute to its biological effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, related oxadiazole derivatives have shown potent activity against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli, with minimal inhibitory concentration (MIC) values as low as 0.21 µM .

Anticancer Potential

The compound's structure suggests potential anticancer activity. Studies on oxadiazole derivatives have demonstrated their ability to induce apoptosis in cancer cells. The presence of the methylthio group may enhance this effect by influencing cellular uptake and interaction with cancer cell targets .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial effects of several oxadiazole derivatives, revealing that those with methylthio substitutions had enhanced efficacy compared to their non-methylthio counterparts. Specific derivatives demonstrated significant reductions in bacterial growth at concentrations as low as 5 µM .
  • Cytotoxicity Assays : In vitro cytotoxicity assays using MTT assays on various cancer cell lines showed promising results for compounds structurally similar to this compound. These compounds exhibited IC50 values indicating effective inhibition of cell proliferation .

Data Table of Biological Activities

Biological ActivityMIC/IC50 ValueReference
Antimicrobial (E. coli)0.21 µM
Cytotoxicity (Cancer Cells)Varies (specific values not provided)

Q & A

Q. Methodological Tools :

  • Monitor reactions via HPLC to track intermediate formation.
  • Confirm purity using melting point analysis and 1H/13C NMR (e.g., δ 8.2–8.5 ppm for aromatic protons) .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced
Discrepancies in bioactivity (e.g., antimicrobial IC₅₀ values) may arise from:

  • Assay variability : Standardize protocols (e.g., broth microdilution for antimicrobial testing) and use reference strains (e.g., E. coli ATCC 25922) .
  • Structural analogs : Compare activity against derivatives with modified substituents (e.g., replacing the methylthio group with methoxy) to identify SAR trends .
  • Purity verification : Use LC-MS to confirm >95% purity, as impurities (e.g., unreacted nitro precursors) may skew results .

Q. Data Reconciliation Strategy :

  • Perform meta-analysis of published datasets, focusing on shared experimental conditions (e.g., pH, incubation time).
  • Validate findings via dose-response curves in triplicate .

What spectroscopic techniques are critical for characterizing this compound, and how are they applied?

Q. Basic

  • 1H/13C NMR : Assign peaks for key groups:
    • Nitrobenzo[b]thiophene : Aromatic protons at δ 7.8–8.6 ppm; carbonyl (C=O) at ~168 ppm .
    • Oxadiazole ring : Confirm absence of NH protons (δ 10–12 ppm) to validate cyclization .
  • IR Spectroscopy : Identify ν(C=O) at ~1650 cm⁻¹ and ν(NO₂) at ~1520 cm⁻¹ .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <2 ppm error .

Q. Advanced Tip :

  • Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .

How can researchers optimize reaction conditions to improve yield in the final carboxamide coupling step?

Advanced
The coupling of 5-nitrobenzo[b]thiophene-2-carboxylic acid to the oxadiazole intermediate often faces challenges:

  • Activation of carboxylic acid : Use EDC/HOBt or DCC/DMAP in dry DMF to enhance coupling efficiency .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of nitro-aromatic intermediates .
  • Temperature control : Maintain 0–5°C during acid chloride formation to minimize side reactions .

Q. Troubleshooting :

  • If yields remain low (<50%), substitute the coupling reagent with PyBOP and monitor by TLC every 30 minutes .

What computational methods are recommended to study the compound’s interaction with biological targets?

Q. Advanced

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., bacterial dihydrofolate reductase). Key parameters:
    • Grid box centered on active site (PDB: 1DHF).
    • Include nitro group partial charges from DFT calculations (e.g., B3LYP/6-31G*) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
  • ADMET Prediction : Use SwissADME to predict permeability (e.g., LogP ~3.2) and CYP450 interactions .

How should researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

Q. Basic

  • Core modifications : Synthesize analogs with:
    • Varied substituents on the oxadiazole ring (e.g., -Cl, -CF₃ vs. -SCH₃) .
    • Alternative heterocycles (e.g., thiadiazole instead of oxadiazole) .
  • Bioactivity profiling : Test against a panel of targets (e.g., kinases, microbial enzymes) using fluorescence-based assays .

Q. Advanced Strategy :

  • Apply QSAR models (e.g., CoMFA) to correlate electronic parameters (Hammett σ) with activity trends .

What are the best practices for analyzing stability under physiological conditions?

Q. Advanced

  • pH stability : Incubate compound in buffers (pH 2–9) at 37°C for 24h; analyze degradation via HPLC-UV at λ = 254 nm .
  • Light sensitivity : Store solutions in amber vials; monitor photodegradation by UV-vis spectroscopy (200–400 nm) .
  • Metabolic stability : Use microsomal assays (e.g., human liver microsomes + NADPH) to calculate t₁/₂ .

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